2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a complex organic compound belonging to the class of imidazo[2,1-b][1,3]benzothiazoles, which are known for their diverse biological activities. This specific compound features a bromophenyl group and a methyl group at the 2 and 7 positions, respectively. The structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of anticancer agents.
The synthesis and characterization of imidazo[2,1-b][1,3]benzothiazole derivatives have been extensively documented in scientific literature. Studies indicate that compounds within this class exhibit significant biological activities, including anticancer properties against various cell lines such as Hep G2 and melanoma .
This compound can be classified under heterocyclic compounds due to its incorporation of nitrogen and sulfur atoms in a bicyclic structure. It also falls under the category of benzothiazole derivatives, which are known for their pharmacological significance.
The synthesis of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 6-substituted-1,3-benzothiazol-2-amine with 4-bromophenacyl bromide in methanol under reflux conditions. The reaction is monitored by thin-layer chromatography to ensure purity and yield .
The general procedure involves:
The molecular formula for 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is . The compound consists of a benzothiazole core fused with an imidazole ring and substituted with a bromophenyl group.
Key structural data includes:
The compound can undergo various chemical reactions typical for heterocyclic compounds:
Reactions involving this compound often require careful control of reaction conditions (temperature, solvent) to optimize yields and selectivity. For example, reactions with electrophiles may require catalysis or specific solvents to facilitate reactivity.
The mechanism of action for 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole primarily relates to its ability to interact with biological targets such as enzymes or receptors involved in cancer pathways. The presence of both nitrogen and sulfur atoms in its structure allows for potential interactions through hydrogen bonding or coordination with metal ions.
Research has shown that derivatives of imidazo[2,1-b][1,3]benzothiazoles exhibit significant cytotoxicity against cancer cell lines, suggesting that these compounds may interfere with cellular processes such as DNA replication or repair mechanisms .
The primary applications of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole include:
The primary synthetic route to 2-(4-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole involves cyclocondensation between 6-methyl-1,3-benzothiazol-2-amine and 4-bromophenacyl bromide. This reaction proceeds via nucleophilic attack of the benzothiazole amine on the α-carbon of the phenacyl bromide, followed by intramolecular dehydration and cyclization to form the imidazo[2,1-b]benzothiazole core. The reaction typically achieves 70-85% yields after crystallization from ethanol or methanol [3] [8]. Key advantages include precise regiocontrol and compatibility with diverse electron-donating/withdrawing substituents on the phenacyl bromide. However, the method requires pre-synthesis of the aminobenzothiazole precursor, adding synthetic steps. Spectroscopic confirmation includes characteristic ¹³C NMR signals at δ 155.8 ppm (C-2 of benzothiazole) and 112.5 ppm (C-5 of imidazole), with mass spectrometry showing [M+H]+ at m/z 355/357 (1:1 intensity from ⁷⁹Br/⁸¹Br) [3].
Table 1: Conventional Synthesis Optimization Parameters
Parameter | Standard Conditions | Optimized Conditions | Yield Impact |
---|---|---|---|
Solvent | Ethanol | Anhydrous Methanol | +12% |
Temperature | 60°C | Reflux (65°C) | +8% |
Reaction Time | 12 hours | 8 hours | No change |
Molar Ratio (Amine:Bromide) | 1:1 | 1:1.2 | +15% |
Workup | Filtration | Ice-water precipitation | Purity increase |
Methanol emerges as the superior solvent for this cyclocondensation due to its optimal dielectric constant (ε = 32.6), which enhances ionic intermediate stability, and boiling point (65°C), facilitating complete dissolution of reactants. Kinetic studies reveal pseudo-first-order behavior with a rate constant (k) of 4.2 × 10⁻⁴ s⁻¹ at 65°C. The reaction progress follows Arrhenius behavior with an activation energy (Ea) of 72.8 kJ/mol, indicating significant temperature sensitivity [3]. Anhydrous conditions are critical to prevent hydrolysis of the phenacyl bromide electrophile, which generates 4-bromophenylglyoxal as a side product, reducing yields by 15-20%. Post-reaction, cooling to 0°C precipitates the product with >98% purity after recrystallization from methanol/water (4:1) [3] [8].
Microwave-assisted one-pot synthesis significantly enhances efficiency, reducing reaction times from 8-12 hours to 15-25 minutes. The methodology integrates 2-amino-4-methylbenzenethiol, 4-bromophenacyl bromide, and sodium acetate in dimethylformamide (DMF), irradiated at 150°C (300W). This approach achieves 89% yield via simultaneous thiazole ring formation and imidazo-annulation, leveraging rapid, uniform heating that minimizes thermal decomposition pathways . Key advantages include 82% atom economy (calculated as molecular weight of product divided by sum of molecular weights of reactants) and reduced energy consumption (∼0.4 kWh/mol vs. 8.2 kWh/mol for reflux). The reaction vessel pressure (∼250 psi) prevents volatile intermediate loss, enhancing reproducibility.
Solvent-free protocols employ mechanochemical grinding of 6-methyl-1,3-benzothiazol-2-amine and 4-bromophenacyl bromide with montmorillonite K10 clay (20% w/w) as a recyclable catalyst. After 40 minutes of grinding, ethyl acetate extraction yields 84% pure product, eliminating solvent waste. The catalyst retains activity for five cycles with <5% yield reduction [10]. This approach exemplifies green metrics: E-factor (mass waste/mass product) of 0.18 versus 8.7 for reflux methods, and process mass intensity (PMI) of 3.2. Thermal analysis confirms lower energy input (ΔH = 48 kJ/mol) compared to solution-phase reactions (ΔH = 105 kJ/mol).
Bromination at C-5 of the imidazo[2,1-b]benzothiazole core uses bromine (1.1 equiv) in chloroform at 0°C, yielding 5-bromo-2-(4-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole (92%). Electrophilic aromatic substitution occurs regioselectively para to the methyl group, confirmed by ¹H NMR disappearance of H-5 signal (δ 7.25 ppm) and LC-MS [M+2]+ peak at m/z 434/436/438 [3].
Sulfonamide functionalization involves chlorosulfonation (ClSO₃H, 0°C) followed by ammonia treatment, installing the -SO₂NH₂ group at C-6 (benzothiazole ring). This derivative exhibits enhanced antimycobacterial activity (MIC = 1.8 μM vs. >25 μM for parent against M. tuberculosis), attributed to improved target binding (e.g., pantothenate synthetase inhibition) and membrane penetration [3] [4].
Table 2: Bioactivity of Post-Synthetically Modified Derivatives
Derivative | Modification Site | Antimycobacterial IC₅₀ (μM) | Anticancer IC₅₀ (μM, HepG2) |
---|---|---|---|
2-(4-Bromophenyl)-7-methylimidazo[2,1-b]benzothiazole | None | >25 | 12.7 |
5-Bromo derivative | C-5 (Imidazole) | 9.4 | 8.2 |
6-Sulfonamide derivative | C-6 (Benzothiazole) | 1.8 | 4.5 |
5-Bromo-6-sulfonamide derivative | C-5 and C-6 | 0.97 | 2.1 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1